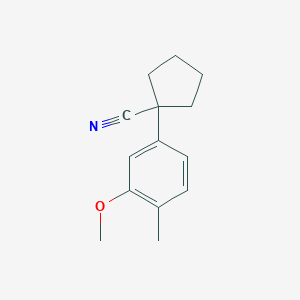
3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide is a chemical compound with a unique structure that includes a morpholine ring substituted with dimethyl groups and a hydroxy-oxopropanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide typically involves the reaction of 2,2-dimethylmorpholine with appropriate reagents to introduce the hydroxy-oxopropanimidamide group. One common method involves the use of hydrazinolysis followed by cyclization reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the morpholine ring .
Aplicaciones Científicas De Investigación
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-dimethylmorpholin-4-yl)-N’-hydroxyethanimidamide
- 4-(2,2-dimethylmorpholin-4-yl)benzoic acid hydrochloride
- Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine
Uniqueness
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide is unique due to its specific structural features, including the combination of a morpholine ring with dimethyl substitution and a hydroxy-oxopropanimidamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H17N3O3 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide |
InChI |
InChI=1S/C9H17N3O3/c1-9(2)6-12(3-4-15-9)8(13)5-7(10)11-14/h14H,3-6H2,1-2H3,(H2,10,11) |
Clave InChI |
GRIYNDUBXZGLLF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCO1)C(=O)CC(=NO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)
![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)

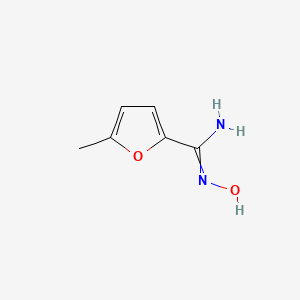
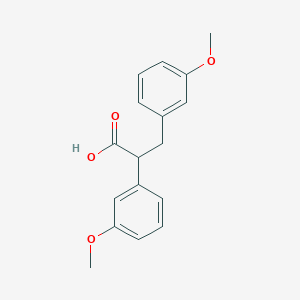
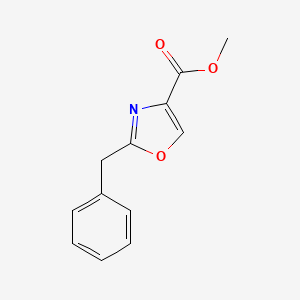


![(3AR,7aS)-tert-butyl hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide](/img/structure/B11723354.png)


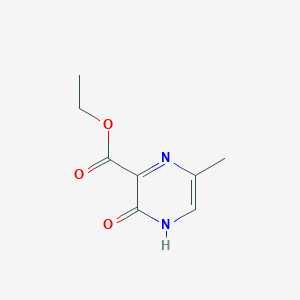
![1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride](/img/structure/B11723368.png)
